molecular formula C21H27FN4O3 B2634632 N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 942006-38-4

N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2634632
CAS No.: 942006-38-4
M. Wt: 402.47
InChI Key: LYUMTHYIDUEUHR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with a spirocyclic core, which is known to impart unique biological properties. The presence of a fluorobenzyl group and a triazaspirodecane ring system suggests potential interactions with various biological targets, making it a candidate for drug development.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may interact with various enzymes and receptors due to its spirocyclic structure and fluorobenzyl group. It could be used in studies to understand enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its structure suggests it could have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor antagonist.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine or a similar nucleophile.

    Acylation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl or benzyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of various nucleophiles into the aromatic ring

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the spirocyclic core could provide structural rigidity, improving selectivity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
  • N-cyclopentyl-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Uniqueness

Compared to similar compounds, N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the biological activity of a compound by affecting its lipophilicity, metabolic stability, and binding interactions.

This detailed overview provides a comprehensive understanding of N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3/c22-16-7-5-15(6-8-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)14-18(27)23-17-3-1-2-4-17/h5-8,17H,1-4,9-14H2,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUMTHYIDUEUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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